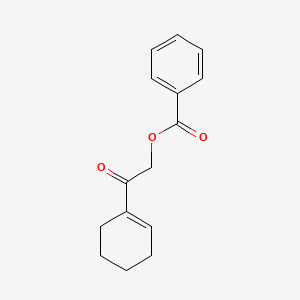
Hydroxy-tri(propan-2-yl)silane;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a density of 0.878 g/mL at 25°C and a boiling point of 196°C at 750 mm Hg . This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy-tri(propan-2-yl)silane can be synthesized through several methods. One common method involves the reaction of triisopropylchlorosilane with water. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
(CH₃)₂CH3SiCl+H2O→(CH₃)₂CH3SiOH+HCl
This reaction requires careful control of temperature and pressure to avoid side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, hydroxy-tri(propan-2-yl)silane is produced using large-scale reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction parameters helps in achieving high purity and yield of the compound. The industrial production process also involves purification steps to remove any impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-tri(propan-2-yl)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydride donors such as triethylsilane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as triethylsilane or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products have significant applications in different fields .
Aplicaciones Científicas De Investigación
Hydroxy-tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Mecanismo De Acción
The mechanism by which hydroxy-tri(propan-2-yl)silane exerts its effects involves its ability to form strong bonds with various substrates. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to hydroxy-tri(propan-2-yl)silane include:
- Triisopropylsilane
- Triethylsilane
- Triisopropylmethoxysilane
Uniqueness
Hydroxy-tri(propan-2-yl)silane is unique due to its specific structure and reactivity. The presence of the hydroxyl group makes it highly reactive and suitable for various chemical modifications. Its ability to form strong bonds with different substrates sets it apart from other similar compounds .
Propiedades
Número CAS |
61209-11-8 |
|---|---|
Fórmula molecular |
C18H46O6SSi2 |
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
hydroxy-tri(propan-2-yl)silane;sulfuric acid |
InChI |
InChI=1S/2C9H22OSi.H2O4S/c2*1-7(2)11(10,8(3)4)9(5)6;1-5(2,3)4/h2*7-10H,1-6H3;(H2,1,2,3,4) |
Clave InChI |
LBIRNZKDKSZEKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)O.CC(C)[Si](C(C)C)(C(C)C)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)


![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)



![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)

![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)
